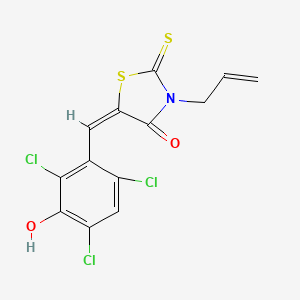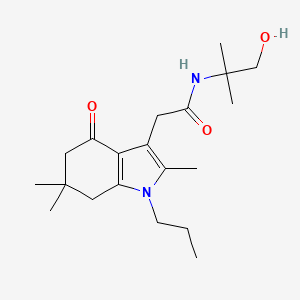![molecular formula C18H18N2O3S B4933019 (2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4933019.png)
(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid, also known as MBAA, is a chemical compound with potential applications in scientific research. It belongs to the class of benzimidazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of (2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been reported to modulate the expression of various genes involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In animal studies, this compound has been shown to reduce the levels of serum glucose, triglycerides, and cholesterol, suggesting its potential use in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer activity. However, this compound has some limitations such as its poor solubility in water and low stability under acidic conditions. These limitations can be overcome by modifying the chemical structure of this compound or by using appropriate solvents and pH conditions.
Orientations Futures
There are several future directions for research on (2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid. One potential direction is to explore the use of this compound as a fluorescent probe for imaging of cancer cells. Another direction is to investigate the mechanism of action of this compound and its potential use in combination with other anticancer agents. Furthermore, the development of more stable and soluble derivatives of this compound may enhance its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel therapeutic agents for cancer and other diseases.
Méthodes De Synthèse
The synthesis of (2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid involves the reaction of 2-mercapto-1H-benzimidazole with 4-methylphenyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, this compound has been studied for its potential use as a fluorescent probe for imaging of cancer cells.
Propriétés
IUPAC Name |
2-[2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-6-8-14(9-7-13)23-10-11-24-18-19-15-4-2-3-5-16(15)20(18)12-17(21)22/h2-9H,10-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPUDLWFEXAJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)

![4-[4-(dimethylamino)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4932961.png)

![N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B4932976.png)
![4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide](/img/structure/B4932991.png)
![ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B4932995.png)


![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole](/img/structure/B4933022.png)
![methyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4933023.png)
![3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4933029.png)
![N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B4933044.png)
